molecular formula C5H12N2O2 B3224367 (S)-methyl 1-aminopropan-2-ylcarbamate CAS No. 1229025-89-1

(S)-methyl 1-aminopropan-2-ylcarbamate

Cat. No.: B3224367
CAS No.: 1229025-89-1
M. Wt: 132.16
InChI Key: VAYYLOQTRPJVAQ-BYPYZUCNSA-N
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Description

Significance of Chiral Aminocarbamates as Versatile Building Blocks in Organic Synthesis

Chiral aminocarbamates are a class of organic compounds that play a crucial role as versatile building blocks in asymmetric synthesis. Their importance stems from the presence of a stereogenic center and the carbamate (B1207046) functionality, which can serve as a protecting group for the amine and can be readily converted into other functional groups. This dual functionality makes them highly valuable in the construction of complex, enantiomerically pure molecules, which is of paramount importance in the pharmaceutical industry. capes.gov.brchemspider.comrsc.orgsigmaaldrich.com

The demand for enantiomerically pure compounds is driven by the fact that the biological activity of a drug is often associated with a specific enantiomer. nih.gov The other enantiomer may be inactive or, in some cases, may exhibit undesirable side effects. nih.gov Consequently, the ability to synthesize single-enantiomer drugs is a critical aspect of modern drug discovery and development. chemspider.com Chiral building blocks, such as aminocarbamates, provide a reliable and efficient means to introduce chirality into a target molecule, thereby enabling the synthesis of the desired enantiomer. capes.gov.brrsc.org

The versatility of aminocarbamates is further enhanced by the variety of synthetic transformations they can undergo. The carbamate group can be cleaved under specific conditions to reveal the free amine, or it can be transformed into other nitrogen-containing functionalities. This flexibility allows chemists to employ aminocarbamates in a wide range of synthetic strategies to access diverse molecular architectures.

Historical Context and Evolution of Research on (S)-methyl 1-aminopropan-2-ylcarbamate

The study of chiral molecules dates back to the mid-19th century with the pioneering work of Louis Pasteur. nih.gov However, the specific investigation of this compound is a more recent development, largely driven by the demands of the pharmaceutical industry for specific chiral intermediates.

The evolution of research on this compound is closely tied to the development of the cancer drug Encorafenib. tdcommons.orgnih.gov Encorafenib is a potent and highly selective inhibitor of the BRAF kinase, which is implicated in certain types of cancers, including melanoma and non-small cell lung cancer. tdcommons.orgnih.govnewdrugapprovals.org this compound, in its hydrochloride salt form, has been identified as a key intermediate in the synthesis of Encorafenib. tdcommons.orgprinceton.edu This has spurred significant interest in developing efficient and scalable synthetic routes to this chiral aminocarbamate.

A detailed process for the preparation of this compound hydrochloride has been disclosed, highlighting its importance as a crucial component in the manufacturing of Encorafenib. tdcommons.org This process typically involves a multi-step synthesis starting from a readily available chiral precursor. The development of such synthetic methods underscores the industrial relevance of this particular aminocarbamate.

Research Trajectories and Current Relevance in Contemporary Organic Chemistry

The current research interest in this compound is predominantly focused on its role as a key building block for the synthesis of Encorafenib. tdcommons.orgnih.govnih.gov Research efforts are directed towards optimizing the existing synthetic routes to improve yield, purity, and cost-effectiveness. This includes the exploration of novel catalysts and reaction conditions to enhance the efficiency of the synthetic process.

Beyond its application in the synthesis of Encorafenib, the broader class of chiral 1,2-diaminopropane (B80664) derivatives, to which this compound belongs, continues to be an active area of research. These derivatives are valuable ligands in asymmetric catalysis and serve as precursors for the synthesis of other complex chiral molecules. rsc.orgwikipedia.orgnih.gov The stereoselective synthesis of such diamines and their carbamate-protected forms remains a significant challenge and a focus of ongoing research in organic chemistry. nih.govnih.gov

The development of new synthetic methodologies for the preparation of chiral aminocarbamates, including enzymatic and catalytic approaches, is also a prominent research trajectory. rsc.orgresearchgate.net These methods aim to provide more sustainable and efficient access to a wide range of enantiomerically pure aminocarbamates for applications in drug discovery and materials science.

Scope and Objectives for Comprehensive Investigation of the Chiral Aminocarbamate

This article aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objectives are to:

Detail its chemical and physical properties.

Elucidate its significance as a chiral building block in organic synthesis.

Provide a historical context for its research and development.

Discuss its current research trajectories and relevance in contemporary chemistry.

Present detailed research findings related to its synthesis and characterization.

By adhering to this structured approach, this article will serve as an authoritative resource for researchers and chemists interested in the synthesis and application of this important chiral aminocarbamate.

Chemical Properties and Research Data

Below are tables summarizing key properties and synthetic details for this compound and its hydrochloride salt.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound nih.govThis compound hydrochloride chemspider.comprinceton.edunih.govpharmaffiliates.comambeed.comichemical.com
CAS Number 1229025-89-11229025-32-4
Molecular Formula C₅H₁₂N₂O₂C₅H₁₃ClN₂O₂
Molecular Weight 132.16 g/mol 168.62 g/mol
Appearance Not specifiedNot specified
pKa (Predicted) 11.93 ± 0.46Not available
Topological Polar Surface Area 64.4 ŲNot available
Canonical SMILES CC(CN)NC(=O)OCCC@@HNC(=O)OC.Cl

Table 2: Key Synthetic Step for this compound Hydrochloride tdcommons.org

ReactantReagentSolventTemperatureReaction TimeProduct
(S)-2-((methoxycarbonyl)amino)propyl methanesulfonateSodium azide (B81097)Dimethylformamide70-75 °C3 hours(S)-methyl 1-azidopropan-2-ylcarbamate
(S)-methyl 1-azidopropan-2-ylcarbamateHydrogenation (e.g., H₂/Pd-C) or reduction (e.g., with triphenylphosphine (B44618) followed by water)Not specifiedNot specifiedNot specifiedThis compound
This compoundHydrochloric acidNot specifiedNot specifiedNot specifiedThis compound hydrochloride

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-[(2S)-1-aminopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-4(3-6)7-5(8)9-2/h4H,3,6H2,1-2H3,(H,7,8)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYYLOQTRPJVAQ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Transformations of S Methyl 1 Aminopropan 2 Ylcarbamate

Hydrolysis Reactions of the Carbamate (B1207046) Moiety

The carbamate group in (S)-methyl 1-aminopropan-2-ylcarbamate can undergo hydrolysis, a reaction in which water breaks one or more chemical bonds. This process can be catalyzed by either acid or base, with the reaction mechanism and rate being highly dependent on the pH of the solution.

Acid-Catalyzed Hydrolytic Pathways and Kinetic Studies

In acidic solutions, the hydrolysis of carbamates like this compound generally proceeds through an A-2 (acid-catalyzed, bimolecular) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a rate-determining nucleophilic attack of a water molecule on the protonated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) and the corresponding amine regenerates the hydronium ion catalyst. acs.org

Theoretical studies on the acid hydrolysis of methyl carbamate suggest that the reaction proceeds in two main steps: the rate-determining nucleophilic attack of water on the carbonyl carbon of the N-protonated tautomer, and a subsequent fast proton abstraction by the leaving ammonia (B1221849) group to form the final products. Current time information in Asia/Manila. The rate of acid-catalyzed hydrolysis is dependent on the proton concentration and therefore increases as the pH decreases. scielo.br For many carbamates, acid-catalyzed hydrolysis is a significant degradation pathway only at low pH values (typically below pH 6). scielo.br

Table 1: General Characteristics of Acid-Catalyzed Hydrolysis of Simple Carbamates

Parameter Description
Mechanism Typically A-2; can shift to A-1 in highly acidic conditions. acs.org
Rate-Determining Step Nucleophilic attack of water on the protonated carbonyl carbon. Current time information in Asia/Manila.
pH Dependence Rate increases with decreasing pH. scielo.br

| Key Intermediate | Tetrahedral intermediate formed after water attack. Current time information in Asia/Manila. |

Base-Mediated Hydrolytic Transformations

Under basic conditions, the hydrolysis of carbamates is generally more facile than under acidic or neutral conditions. acs.org For N-monosubstituted carbamates like this compound, the hydrolysis can proceed via an E1cB (Elimination Unimolecular conjugate Base) type mechanism, which is often faster than the BAc2 (Base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism observed for secondary carbamates. acs.org

The E1cB pathway involves the deprotonation of the carbamate nitrogen by a base to form a conjugate base. This is followed by the elimination of the methoxy (B1213986) group to yield an isocyanate intermediate, which is then rapidly hydrolyzed by water to the corresponding amine and carbon dioxide. The rate of base-catalyzed hydrolysis is dependent on the hydroxide (B78521) ion concentration and therefore increases with increasing pH. scielo.br Studies on the alkaline hydrolysis of various carbamate and carbonate esters have shown the reactions to be first order with respect to both the ester and the hydroxyl ion. acs.org

Kinetic data for the hydrolysis of the pesticide carbaryl (B1668338) (1-naphthyl methylcarbamate) show that alkaline hydrolysis is the dominant mechanism at environmentally relevant pH values. clemson.edu The hydrolysis half-life of carbamates can vary significantly, from seconds to years, depending on their structure and the reaction conditions. acs.org

Table 2: General Characteristics of Base-Mediated Hydrolysis of N-Monosubstituted Carbamates

Parameter Description
Mechanism Primarily E1cB. acs.org
Rate-Determining Step Often the elimination step to form the isocyanate. clemson.edu
pH Dependence Rate increases with increasing pH. scielo.br

| Key Intermediate | Isocyanate. acs.org |

Deprotection Strategies and Regeneration of the Primary Amine

The methyl carbamate group in this compound serves as a protecting group for the secondary amine. Its removal, or deprotection, is a crucial step in many synthetic sequences to regenerate the free diamine.

Acidic Cleavage of the Carbamate Protecting Group (e.g., Boc-analogues)

Acidic conditions are commonly employed for the deprotection of carbamates. While the tert-butyloxycarbonyl (Boc) group is readily cleaved by strong acids like trifluoroacetic acid (TFA), methyl carbamates are generally more stable and require harsher conditions for cleavage. acs.org However, reagents like trimethylsilyl (B98337) iodide (TMSI) can effectively deprotect methyl carbamates. researchgate.net The reaction with TMSI, often generated in situ from chlorotrimethylsilane (B32843) and sodium iodide, proceeds via the formation of a trimethylsilyl carbamate intermediate, which is then readily hydrolyzed to the free amine. nih.govnih.gov This method is advantageous as it is generally faster and more efficient than using TMSI alone. nih.gov

Table 3: Common Reagents for Acidic Deprotection of Methyl Carbamates

Reagent Conditions Comments
Trifluoroacetic Acid (TFA) Neat or in a solvent More effective for Boc groups, less so for methyl carbamates. acs.org
Trimethylsilyl Iodide (TMSI) Reflux in a solvent like chloroform (B151607), followed by methanolysis Effective for deprotection of methyl carbamates. nih.gov

Reductive and Other Non-Hydrolytic Deprotection Methods

Besides hydrolysis, several non-hydrolytic methods can be used to cleave the carbamate group.

Nucleophilic Deprotection: A notable method involves the use of 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) in a solvent such as N,N-dimethylacetamide (DMAc) at elevated temperatures (e.g., 75 °C). acs.orgacs.orgviu.canih.govfishersci.atresearchgate.net This protocol is effective for the deprotection of methyl carbamates and is particularly useful for substrates that are sensitive to standard hydrogenolysis or strong acid conditions. acs.orgacs.orgviu.canih.govfishersci.atresearchgate.net The proposed mechanism involves a nucleophilic attack of the thiolate on the methyl group of the carbamate. acs.orgnih.gov

Reductive Cleavage: The Schwartz reagent (zirconocene hydrochloride, Cp₂Zr(H)Cl) offers a mild and efficient method for the reductive cleavage of carbamates. Current time information in Asia/Manila.scielo.brresearchgate.net This reagent can be generated in situ, making the procedure more economical and convenient. researchgate.net The reaction is selective and tolerates a wide range of functional groups. Current time information in Asia/Manila.scielo.br The mechanism involves the hydrozirconation of the carbamate.

Table 4: Non-Hydrolytic Deprotection Methods for Methyl Carbamates

Method Reagents and Conditions Key Features
Nucleophilic Deprotection 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C Mild, suitable for sensitive substrates. acs.orgacs.orgviu.canih.govfishersci.atresearchgate.net

| Reductive Cleavage | Schwartz Reagent (Cp₂Zr(H)Cl), THF | Mild, efficient, and selective. Current time information in Asia/Manila.scielo.brresearchgate.net |

Nucleophilic Substitution Reactions

The primary amine in this compound is a nucleophilic center and can participate in nucleophilic substitution reactions. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. libretexts.orgmasterorganicchemistry.com

Due to the presence of two amine groups with different steric and electronic environments in the parent diamine (1,2-diaminopropane), selective functionalization can be challenging. researchgate.net The methyl carbamate group in the title compound effectively protects the secondary amine, allowing the primary amine to react selectively.

The reactivity of the primary amine in nucleophilic substitution reactions is influenced by several factors, including the nature of the electrophile, the solvent, and the reaction conditions. Primary amines are generally good nucleophiles and can react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and acid anhydrides. libretexts.orgmasterorganicchemistry.com

For instance, the reaction of a primary amine with an alkyl halide can lead to the formation of a secondary amine. However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com

The acylation of the primary amine with acyl chlorides or acid anhydrides is generally a more controlled reaction, leading to the formation of amides. The selective mono-acylation of diamines is a well-studied area, and various strategies have been developed to achieve high selectivity. acs.orgresearchgate.netrsc.org These strategies often involve controlling the reactivity of the acylating agent or using a temporary protecting group for one of the amines. acs.orgrsc.org In the case of this compound, the existing methyl carbamate group serves this purpose, directing acylation to the primary amine.

Table 5: Potential Nucleophilic Substitution Reactions of the Primary Amine

Electrophile Product Type General Considerations
Alkyl Halide Secondary Amine Potential for over-alkylation. masterorganicchemistry.com
Acyl Chloride Amide Generally a clean and efficient reaction.
Acid Anhydride (B1165640) Amide Similar to acyl chlorides but often requires heating. libretexts.org

Reactivity at the Amine Nitrogen Center

The primary amine group in this compound is the most nucleophilic and basic site in the molecule. Its reactivity is characteristic of primary aliphatic amines, which readily engage with a variety of electrophiles.

The lone pair of electrons on the primary amine's nitrogen atom makes it a potent nucleophile, driving its participation in numerous chemical reactions. rsc.org This nucleophilicity is central to its role as a building block in more complex molecular architectures. The basicity of the amine allows it to react with acids to form ammonium salts, a property that is often utilized in its purification and handling. chem-station.com For instance, it is commonly prepared and stored as a hydrochloride salt. wikipedia.orgsigmaaldrich.com

The reactivity of the primary amine is influenced by the adjacent chiral center and the carbamate group. While the carbamate group is less basic due to the delocalization of the nitrogen lone pair into the carbonyl group, the primary amine retains its strong nucleophilic character. dalalinstitute.com In systems with both primary and secondary amines, the primary amine is often more reactive towards certain electrophiles, a factor that can be exploited for selective functionalization. researchgate.net

Substitution Patterns Involving the Propan-2-yl Backbone

Direct substitution on the propan-2-yl backbone of this compound is not a common transformation due to the presence of strong C-H and C-C bonds. However, the functional groups present can influence the reactivity of the backbone in specific contexts.

The synthesis of this compound often starts from (S)-alaninol, where a hydroxyl group is first converted to a better leaving group, such as a mesylate, before being displaced by an azide (B81097) ion in an SN2 reaction. This process establishes the stereochemistry at the C2 position. Any substitution reactions on the backbone would likely proceed via radical mechanisms or by activation of a C-H bond, which typically require harsh reaction conditions.

In related 1,2-diamine systems, the close proximity of the two nitrogen atoms can lead to complex reactivity, including the potential for neighboring group participation, which can influence the stereochemical outcome of substitution reactions at the carbon backbone. dalalinstitute.comwikipedia.org

Mechanistic Insights into Key Transformations of the Chiral Aminocarbamate

The chemical transformations of this compound are governed by well-established reaction mechanisms, with the stereochemistry of the molecule playing a crucial role in the outcome of these reactions.

The acylation and alkylation reactions at the primary amine proceed through nucleophilic attack of the amine on the electrophilic center of the acylating or alkylating agent. rsc.orgchemicalbook.com In the case of alkylation with a chiral electrophile, the reaction would lead to the formation of diastereomers.

Substitution reactions at the C2 position of the propan-2-yl backbone, particularly during the synthesis from (S)-alaninol, proceed via an SN2 mechanism. This is significant because SN2 reactions are stereospecific and result in an inversion of configuration at the chiral center. google.comacs.org This ensures that the desired stereochemistry is maintained throughout the synthetic sequence.

Neighboring group participation (NGP) is another mechanistic feature that could be relevant in reactions involving derivatives of this compound. dalalinstitute.comwikipedia.org For example, if a good leaving group were present at the C1 position, the carbamate nitrogen could potentially act as an internal nucleophile, leading to a cyclic intermediate. Subsequent attack by an external nucleophile would result in a product with retention of configuration at C1. While not a feature of the standard derivatizations, this mechanistic pathway is an important consideration in the design of more complex transformations.

Derivatization and Conjugation Strategies Utilizing S Methyl 1 Aminopropan 2 Ylcarbamate As a Chiral Scaffold

Incorporation into Peptidomimetics and Amino Acid Conjugates

The structural rigidity and defined stereochemistry of (S)-methyl 1-aminopropan-2-ylcarbamate make it an excellent scaffold for peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides but with enhanced properties like increased stability against enzymatic degradation. uky.edu Chiral 1,2-diamines are fundamental in creating mimics of peptide secondary structures, such as helices. uky.edu For instance, research into magainin, an alpha-helical antimicrobial peptide, has led to the design of peptidomimetics where the peptide backbone is replaced. uky.edu In these designs, C2 symmetric diamines have been identified as ideal for generating the desired helical-like motif. uky.edu

The conjugation of this compound with amino acids can be achieved through standard peptide coupling techniques. The free primary amine can be acylated by the carboxyl group of an N-protected amino acid. Subsequent deprotection of the carbamate (B1207046) and the newly introduced amino acid allows for further elongation, creating novel peptide-like structures. This approach has been used to synthesize amino acid conjugates of various drug molecules to modify their physicochemical properties. ijpsonline.com For example, conjugating drugs with a free carboxylic acid to amino acid methyl esters can be accomplished using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). ijpsonline.com A similar strategy can be applied to the carbamate scaffold, where the primary amine acts as the nucleophile.

Furthermore, methylcarbamoylated amino acids themselves are subjects of study, often synthesized using synthetic equivalents of the highly hazardous methyl isocyanate (MIC). researchgate.net Reagents like N-Succinimidyl N-methylcarbamate (SNMC) can effectively methylcarbamoylate the amino groups of amino acids, demonstrating the chemistry relevant to the carbamate portion of the title compound. researchgate.net

Synthesis of Nucleoside-Amino Acid Conjugates

The conjugation of amino acids to nucleosides is a strategy employed to enhance the biological activity or transport of nucleoside analogs. nih.gov The this compound scaffold can act as a stereochemically defined linker between a nucleoside and another amino acid or peptide.

The synthesis of such conjugates often involves activating a carboxylic acid group on the nucleoside (or a linker attached to it) and then reacting it with the primary amine of the diamine scaffold. For example, the synthesis of peptide derivatives of 6-azacadeguomycin, a nucleoside analog, was achieved by coupling its carboxylic acid group with various amino acid methyl esters using a 1-hydroxybenzotriazole (B26582) (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) mediated procedure. nih.gov This same methodology could be applied to couple a suitable nucleoside derivative to the primary amine of this compound. The resulting conjugate would feature a chiral, amino-acid-like linker, which could influence its interaction with biological targets. Modifications to the sugar or base of nucleosides are common strategies to create analogs with improved therapeutic properties. nih.govnih.govmdpi.com

Construction of Complex Heterocyclic Systems

The vicinal diamine structure of this compound, after deprotection of the carbamate, provides a reactive unit for the synthesis of various nitrogen-containing heterocycles through cyclocondensation reactions.

The synthesis of aminopyrazoles is a significant area of research due to their wide range of biological activities. nih.govmdpi.com A common method for constructing the pyrazole (B372694) ring is the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound, such as a β-ketonitrile. nih.govchim.it While this compound is not a hydrazine, its deprotected form, (S)-propane-1,2-diamine, can be used to construct related heterocyclic systems.

More directly, this compound is a key intermediate in the synthesis of the drug Encorafenib. tdcommons.org The synthesis of Encorafenib involves the coupling of this chiral diamine with a pyrazolopyrimidine core, highlighting its utility in building complex heterocyclic drugs. tdcommons.org The process involves the reaction of the primary amine of the scaffold with a reactive group on the pyrimidine (B1678525) ring.

General pyrazole synthesis often involves reacting hydrazines with dicarbonyl compounds or their equivalents. researchgate.net For instance, substituted pyrazoles can be formed from acetophenones containing a carbamate moiety. researchgate.net The synthesis of 5-aminopyrazoles can be achieved by reacting β-ketonitriles with hydrazine. nih.gov

The diamine functionality is a key component for building fused heterocyclic systems. For example, the reaction of 1,2-diamines with appropriate precursors can lead to the formation of quinoxalines or other fused bicyclic structures. A reported synthesis of tetrahydroquinoxalines involves the ring-opening of activated aziridines with anilines, followed by an intramolecular C-N bond formation, demonstrating a strategy for creating fused systems from 1,2-diamine precursors. organic-chemistry.org

The synthesis of pyrazolo[3,4-f]indazole-4,8-diones has been reported starting from persubstituted 4-nitropyrazoles, which themselves are synthesized via condensation reactions. researchgate.net This illustrates how a simple heterocyclic core can be elaborated into a more complex, fused system. The this compound scaffold, by participating in the formation of an initial pyrimidine ring (as in the Encorafenib synthesis), becomes integrated into a larger, fused aromatic system. tdcommons.org

Design and Synthesis of Advanced Molecular Architectures

The concept of using defined molecular scaffolds to create large, functional molecules is a growing area of chemistry. mdpi.com Chiral building blocks like this compound are essential for controlling the three-dimensional arrangement of these architectures. Amino acids, particularly lysine (B10760008) with its two distinct amino groups, are widely used as hubs for creating multifunctional molecules. mdpi.com The title compound can be viewed as a non-proteinogenic analog of such a hub.

Its defined stereochemistry is crucial for applications where chirality governs function, such as in the design of chiral catalysts or molecules that interact with biological systems. nih.govresearchgate.net For example, chiral 1,2-dihydropyridines, which are precursors to piperidines found in many pharmaceuticals, can be synthesized using modular organocatalytic sequences where the chirality is introduced early and maintained throughout the synthesis. nih.gov The this compound scaffold could be incorporated into such sequences to produce novel, enantioenriched heterocyclic architectures.

A stereocontrolled [4+2]-annulation reaction using organosilane reagents that possess C-centered chirality has been developed for the synthesis of dihydropyrans, which are key fragments of complex natural products like Kendomycin. nih.gov This demonstrates the power of using small chiral fragments to direct the stereochemical outcome of complex synthetic transformations.

Stereocontrolled Formation of Libraries for Chemical Biology Research

The creation of compound libraries with high structural and stereochemical diversity is crucial for drug discovery and chemical biology. The this compound scaffold is an ideal starting point for such libraries due to its fixed stereocenter and two differentially reactive amino groups.

Using solid-phase synthesis techniques, the scaffold can be anchored to a resin, and its two amino groups can be sequentially derivatized with a wide variety of building blocks. This approach allows for the rapid generation of a large number of distinct compounds while maintaining the core stereochemistry. For example, libraries of 4-aminopyrazoles have been synthesized from Ugi adducts, demonstrating a multicomponent reaction strategy for library generation. chim.it Similarly, polymer-supported chiral 1,2-diamines have been prepared and used as ligands in asymmetric catalysis, showing the potential for creating libraries of chiral catalysts or ligands. researchgate.net The defined stereochemistry of the this compound scaffold ensures that each member of the resulting library is a single, well-defined stereoisomer, which is critical for interpreting structure-activity relationships in biological screening.

Table of Reaction Data

This table summarizes representative synthetic transformations involving precursors or analogs related to this compound, illustrating common conjugation and cyclization strategies.

Starting Material(s)Reagent(s) / ConditionsProduct TypeYieldReference
Glycyrrhizic acid, Valine methyl ester HClEDC, Et3N, DMFAmino Acid Conjugate58% nih.gov
Oxaprozin, Glycine methyl esterDCC, DCMAmino Acid Conjugate65.2% ijpsonline.com
6-Azacadeguomycin, L-Phenylalanine methyl esterHOBt, EDCNucleoside-Peptide ConjugateGood nih.gov
(S)-2-((methoxycarbonyl)amino)propyl methanesulfonateSodium azide (B81097), DMF; then H2/Pd/C; then IPA.HClThis compound hydrochloride~45% (from alaninol) tdcommons.org
Acetophenone derivative, HydrazineEthanol, RefluxPyrazole derivativeHigh researchgate.net
meso-N-aryl aziridines, AminesCationic iron complex1,2-diamineExcellent organic-chemistry.org

Analytical Methodologies for Characterization and Enantiomeric Purity Assessment of S Methyl 1 Aminopropan 2 Ylcarbamate

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For (S)-methyl 1-aminopropan-2-ylcarbamate, ¹H and ¹³C NMR are used to confirm the presence and connectivity of the different carbon and hydrogen atoms within the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, distinct signals would be expected for the carbamate (B1207046) carbonyl carbon, the carbamate methoxy (B1213986) carbon, the chiral methine carbon, the aminomethylene carbon, and the methyl carbon.

Proton (¹H) Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₃ (chiral center)~1.1Doublet3H
-CH- (chiral center)~3.8Multiplet1H
-CH₂-NH₂~2.8-3.0Multiplet2H
-NH₂VariableBroad Singlet2H
-NH- (carbamate)VariableBroad Singlet1H
-O-CH₃~3.6Singlet3H
Carbon (¹³C) Predicted Chemical Shift (ppm)
-C H₃ (chiral center)~18
-C H- (chiral center)~48
-C H₂-NH₂~45
-O-C H₃~52
C =O (carbamate)~157

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak corresponding to the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic fragment ions. For this compound, expected fragmentation pathways could include the loss of the amino group, the carbamate group, or cleavage of the carbon-carbon bonds.

Ion m/z (predicted) Description
[M+H]⁺133.10Molecular Ion
[M-NH₂]⁺117.09Loss of amino group
[M-CH₃O]⁺102.08Loss of methoxy group
[C₄H₉N₂O]⁺117.07Fragmentation of carbamate

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing the vibrations of its bonds. For this compound, these techniques can confirm the presence of key functional groups.

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary amine and the carbamate, the C=O stretch of the carbamate, and C-N and C-O stretching vibrations. Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data, especially for the carbon backbone.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine)Stretch3300-3500 (two bands)
N-H (carbamate)Stretch3200-3400
C-H (aliphatic)Stretch2850-3000
C=O (carbamate)Stretch1690-1720
N-HBend1580-1650
C-O (carbamate)Stretch1200-1300
C-NStretch1000-1250

Chromatographic Methods for Purity and Stereochemical Analysis

Chromatographic techniques are essential for assessing the purity of this compound and, most importantly, for determining its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating the enantiomers of this compound and thus determining the enantiomeric excess (e.e.). The choice of the CSP is critical and often involves screening various columns based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates) or crown ethers. ru.nlpolyu.edu.hk

The separation mechanism relies on the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. nih.gov For basic compounds like amines, the addition of a small amount of a basic modifier to the mobile phase can improve peak shape and resolution. Detection is commonly performed using a UV detector. To improve sensitivity, derivatization with a UV-active or fluorescent tag can be employed. ru.nlnih.gov

Parameter Typical Conditions
Column Chiralpak® or Chiralcel® series (e.g., OD-H, AD-H)
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol with a basic additive (e.g., diethylamine)
Flow Rate 0.5 - 1.5 mL/min
Detection UV at a suitable wavelength (e.g., 210-230 nm)
Temperature Ambient or controlled (e.g., 25 °C)

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Excess

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the determination of enantiomeric excess. For a compound like this compound, derivatization is typically required to increase its volatility and thermal stability for GC analysis. Common derivatizing agents for amines include acylating agents like trifluoroacetic anhydride (B1165640) or chiral derivatizing agents that convert the enantiomers into diastereomers, which can then be separated on a standard achiral GC column.

Alternatively, a chiral GC column can be used to directly separate the derivatized or underivatized enantiomers. The use of a mass spectrometer as a detector provides high sensitivity and selectivity, allowing for accurate quantification of the enantiomers even at low concentrations. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Parameter Typical Conditions
Derivatization Agent Trifluoroacetic anhydride, Mosher's acid chloride, or other chiral derivatizing agents
Column Chiral capillary column (e.g., Chirasil-Val)
Carrier Gas Helium or Hydrogen
Temperature Program Optimized temperature gradient to ensure separation and elution
Detector Mass Spectrometer (in SIM or full scan mode)

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-layer chromatography (TLC) serves as a rapid, versatile, and cost-effective technique for the qualitative monitoring of chemical reactions and for the preliminary screening of the purity of this compound. Its primary application in the synthesis of this compound is to track the conversion of starting materials to the desired product and to identify the presence of any byproducts or unreacted reagents.

The choice of the stationary and mobile phases is crucial for achieving optimal separation of the components in a reaction mixture. Given the polar nature of this compound, which contains both a primary amine and a carbamate functional group, a polar stationary phase such as silica (B1680970) gel 60 F254 is typically employed. The mobile phase, or eluent, is a solvent or a mixture of solvents that moves the sample up the plate by capillary action. The composition of the mobile phase is optimized to achieve a significant difference in the retention factor (Rf) values between the product and the starting materials.

Selection of Mobile Phase and Visualization:

For the analysis of this compound and its precursors, various solvent systems can be utilized. A common approach involves a mixture of a relatively non-polar solvent with a more polar solvent to modulate the elution strength. For instance, a mixture of dichloromethane (B109758) or chloroform (B151607) with methanol (B129727) is often effective. The addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), can help to reduce tailing of the amine-containing spots by neutralizing the acidic sites on the silica gel.

Visualization of the spots on the TLC plate is typically achieved using a combination of methods. Under UV light at 254 nm, compounds containing a chromophore will appear as dark spots on the fluorescent background of the plate. However, as this compound may not be strongly UV-active, chemical staining reagents are often necessary. A common stain for primary amines is a ninhydrin (B49086) solution, which upon heating produces a characteristic purple or pink spot. Another general-purpose stain is potassium permanganate, which reacts with compounds that can be oxidized, appearing as yellow-brown spots on a purple background.

Illustrative TLC Data for Reaction Monitoring:

The progress of the synthesis of this compound, for example, from a protected diamine precursor, can be effectively monitored by TLC. The following table provides a hypothetical representation of TLC data for such a reaction.

CompoundRf Value (DCM:MeOH, 9:1)Visualization Method
N-Boc-(S)-1-amino-2-propanamine (Starting Material)0.65UV (254 nm), Ninhydrin
This compound (Product)0.30Ninhydrin, Permanganate

Note: The Rf values are illustrative and can vary depending on the exact experimental conditions.

By spotting the reaction mixture alongside the starting material standard at different time points, the disappearance of the starting material spot and the appearance of the product spot can be clearly observed, indicating the progression of the reaction.

X-ray Crystallography for Absolute Configuration Determination (on crystalline derivatives)

While techniques like chiral chromatography can establish the enantiomeric purity of this compound, X-ray crystallography on a suitable single crystal provides the most definitive method for determining its absolute configuration. nih.govmit.edu Since the parent compound is a low-melting solid or oil, it is often necessary to prepare a crystalline derivative to facilitate the growth of high-quality single crystals suitable for X-ray diffraction analysis. nih.gov

Derivatization for Crystallization:

The primary amine group in this compound offers a convenient handle for derivatization. Reaction with a chiral carboxylic acid that is itself enantiomerically pure and preferably contains a heavy atom can lead to the formation of a diastereomeric salt. The presence of a heavy atom (e.g., bromine, chlorine, or sulfur) in the derivatizing agent enhances the anomalous dispersion effects, which are crucial for the unambiguous assignment of the absolute configuration. mit.edu A commonly used derivatizing agent for this purpose is Mosher's acid or other chiral acids that readily form crystalline salts.

Alternatively, the amine can be reacted with an achiral reagent containing a heavy atom to form a derivative that is more amenable to crystallization. In this case, the absolute configuration is determined by relating the known stereochemistry of the starting material to the final crystal structure.

Principle of Absolute Configuration Determination:

Single-crystal X-ray diffraction analysis determines the three-dimensional arrangement of atoms within a crystal lattice. researchgate.net For chiral molecules crystallizing in non-centrosymmetric space groups, the diffraction pattern exhibits subtle differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). nih.gov This phenomenon, known as anomalous scattering, is more pronounced in the presence of heavier atoms. mit.edu By carefully measuring and analyzing these intensity differences, the absolute stereochemistry of the molecule can be determined with a high degree of confidence, often expressed through the Flack parameter, which should ideally be close to zero for the correct enantiomer. mit.edu

Hypothetical Crystallographic Data for a Derivative:

The following table presents hypothetical crystallographic data for a derivative of this compound, for instance, its salt with (R)-2-chloromandelic acid.

ParameterValue
Chemical FormulaC13H17ClN2O4
Crystal SystemOrthorhombic
Space GroupP212121
a, b, c (Å)10.123, 12.456, 15.789
α, β, γ (°)90, 90, 90
Volume (Å3)1993.4
Z4
Flack Parameter0.02(3)

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic study.

The successful determination of the crystal structure of such a derivative would provide irrefutable proof of the (S)-configuration at the chiral center of the 1-aminopropan-2-ylcarbamate moiety.

Computational and Theoretical Investigations of S Methyl 1 Aminopropan 2 Ylcarbamate and Its Derivatives

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are foundational to understanding the three-dimensional structure of (S)-methyl 1-aminopropan-2-ylcarbamate and how its shape influences its properties and interactions. The carbamate (B1207046) functional group introduces a degree of conformational rigidity due to the delocalization of nitrogen's non-bonded electrons into the carbonyl group. nih.govacs.org However, rotation around the C-N and C-O single bonds still allows for a complex potential energy surface (PES) with multiple stable conformers.

The conformational landscape of carbamate-containing molecules is often explored using computational methods that systematically sample different torsional angles. nih.gov These searches typically employ force fields like OPLS-2005 to describe the interactions between atoms. nih.gov For carbamates, a key conformational feature is the isomerism around the C-N bond, leading to syn and anti rotamers. nih.gov While amides often show a strong preference for the trans (anti) configuration, the energy difference in carbamates can be smaller, sometimes resulting in a mixture of isomers. nih.gov The anti rotamer is generally favored by 1.0–1.5 kcal/mol due to steric and electrostatic factors. nih.gov

Studies on related carbamate monomers reveal that the carbamate backbone tends to adopt a planar conformation, a feature attributed to the delocalization of π-electrons. nih.gov The specific stereochemistry of this compound, with its chiral center at the second carbon of the propane (B168953) chain, will further influence the relative energies of its possible conformers by introducing specific steric constraints and potential intramolecular hydrogen bonds. The exploration of the potential energy surface is crucial for identifying the lowest-energy (most stable) conformations, which are presumed to be the most populated and relevant for its chemical and biological activity. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and inherent reactivity of molecules. mdpi.comresearchgate.net For this compound, these calculations can quantify various molecular descriptors that are crucial for predicting its behavior in chemical reactions.

A fundamental aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. mdpi.com In general carbamates that lack an aromatic ring, the HOMO is primarily located on the oxygen and adjacent atoms of the carbonyl group, while the LUMO is centered on the carbon atom of the carbamate moiety, suggesting these sites are susceptible to nucleophilic attack. mdpi.com

From the HOMO and LUMO energies, several key electronic descriptors can be calculated to build a more comprehensive reactivity profile. mdpi.comnih.gov These calculations are often performed using DFT with a specific functional and basis set, such as B3LYP/6-31G(d,p) or PBE/6-311+G*. mdpi.comnih.gov

Table 1: Representative DFT-Calculated Electronic Descriptors for Carbamate Structures Note: The values below are illustrative of typical ranges for carbamate compounds as found in the literature and are not specific to this compound, for which specific published data is not available. The data is based on general findings for various carbamate derivatives. mdpi.comnih.gov

Descriptor Symbol Typical Value Range Significance
HOMO Energy EHOMO -1.23 to 1.83 eV mdpi.com Electron-donating ability
LUMO Energy ELUMO 6.05 to 9.96 eV mdpi.com Electron-accepting ability
Energy Gap ΔE ~8.08 eV mdpi.com Chemical reactivity/stability
Ionization Potential I ~ -EHOMO Energy to remove an electron
Electron Affinity A ~ -ELUMO Energy released upon gaining an electron
Chemical Potential μ (EHOMO+ELUMO)/2 Electron escaping tendency mdpi.com
Chemical Hardness η (ELUMO-EHOMO)/2 Resistance to change in electron distribution nih.gov
Electrophilicity Index ω μ²/2η Propensity to accept electrons nih.gov
Hirshfeld Charge on Carbonyl C qC Varies Indicator of electrophilicity mdpi.com

These quantum descriptors are instrumental in developing Quantitative Structure-Toxicity Relationship (QSTR) models for classes of compounds like carbamates, where parameters like electron affinity (A) and atomic charges (qC) have been shown to be important in determining biological activity. mdpi.com

Reaction Pathway Predictions and Transition State Theory

Transition State Theory (TST) is a cornerstone for the computational prediction of reaction rates and mechanisms. wikipedia.org It posits that reactants are in a quasi-equilibrium with a high-energy activated complex, known as the transition state (TS), which lies at a saddle point on the potential energy surface. fiveable.meucsb.edulibretexts.org The rate of the reaction is then determined by the concentration of this complex and the frequency at which it converts to products. wikipedia.orglibretexts.org

Computational chemistry is used to map the reaction pathway, locate the structures of reactants, intermediates, transition states, and products, and calculate their relative energies. ucsb.edu This allows for the determination of activation energies (ΔG‡), which are the primary barriers to reaction. wikipedia.org

For carbamates, a common reaction studied computationally is their formation from the reaction of an amine with carbon dioxide (CO₂). researchgate.netresearchgate.netepa.gov Several mechanisms have been proposed and investigated using ab initio and DFT calculations:

Zwitterion Mechanism: This pathway involves the initial formation of a zwitterionic intermediate, which is then deprotonated by a base (like another amine molecule or water) to form the carbamate. researchgate.net

Termolecular Mechanism: This is a single-step, third-order reaction where the amine, CO₂, and a base react in a concerted fashion through a single transition state. researchgate.netepa.gov

Computational studies on various alkanolamines suggest that the single-step termolecular mechanism is often the most likely pathway, as the zwitterion intermediate is found to be unstable with a very short lifetime. researchgate.netepa.gov The presence of solvent molecules, particularly water, is crucial and can play an active role as a proton-transfer agent, significantly lowering the activation barrier. researchgate.net For example, calculations on the reaction of 2-amino-2-methyl-1-propanol (B13486) (AMP) with CO₂ showed that the presence of a water molecule reduces the activation energy by over 2 kcal/mol and stabilizes the final carbamate product. researchgate.net

Table 2: Illustrative Calculated Energies for Carbamate Formation Pathways Note: These values are based on a model system (AMP + CO₂) and serve to illustrate the outputs of reaction pathway calculations. researchgate.net Energies are relative to the separated reactants.

Species / State Energy (kcal/mol) - Gas Phase Energy (kcal/mol) - Aqueous Model (COSMO)
Reactant Complex (AMP···CO₂) -1.78 -
Reactant Complex (AMP···CO₂···H₂O) -10.01 -8.01
Transition State +19.34 +17.21
Product Complex -1.45 -3.62
Activation Energy (ΔE‡) +29.35 +25.22

These theoretical predictions provide a detailed, step-by-step view of the reaction, highlighting the critical role of solvent and base assistance, which is difficult to probe experimentally. researchgate.netrsc.org

Ligand-Protein Interaction Modeling for Derived Molecules (in enzyme mechanistic studies)

To understand the potential biological activity of molecules derived from this compound, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. nih.govnih.gov These techniques model the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein or enzyme, to predict binding modes and affinities. nih.gov Carbamate derivatives are known inhibitors of enzymes such as acetylcholinesterase (AChE). nih.govresearchgate.netmdpi.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov The process involves sampling many possible conformations of the ligand within the binding pocket and ranking them using a scoring function, which estimates the binding free energy. nih.govnih.gov Studies on carbamate-based inhibitors have used various docking programs like Autodock Vina and Molegro Virtual Docker to predict binding energies, which for some potent inhibitors fall in the range of -37 to -39 kJ/mol. nih.gov These studies often reveal key interactions, such as π-π stacking with aromatic residues in the active site and hydrogen bonds. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time, typically nanoseconds. nih.govyoutube.com Starting from a docked pose, MD simulations calculate the forces on all atoms and solve the equations of motion, allowing the complex to move and fluctuate. youtube.com This method is used to assess the stability of the predicted binding mode and to observe conformational changes in both the ligand and the protein upon binding. nih.govnih.gov Key parameters analyzed from MD simulations include:

Radius of Gyration (Rg): Indicates the compactness of the protein, showing whether binding induces significant conformational changes. nih.gov

Solvent Accessible Surface Area (SASA): Quantifies the exposure of the complex to the solvent. nih.gov

For carbamate adducts of some ligands, MD simulations have shown that they remain stable in the binding pocket of receptors like GluR2 for over 100 ns, whereas the parent molecule without the carbamate group may be less stable. nih.gov These simulations are critical for validating docking results and providing a more realistic picture of the interactions in a solvated, dynamic environment. nih.govnih.gov

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can predict spectroscopic properties from first principles, providing a powerful tool for structure verification and interpretation of experimental data. nih.govresearchgate.net By calculating properties like vibrational frequencies (for IR and Raman spectra) and nuclear magnetic shielding tensors (for NMR spectra), computational methods can generate theoretical spectra that can be compared directly with experimental ones. nih.govnih.gov

DFT methods, such as B3LYP with the 6-31G(d,p) basis set, have been successfully used to calculate the vibrational spectra of carbamate pesticides. nih.gov The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to very good agreement with experimental Raman and IR spectra. nih.govnih.gov Such studies have identified characteristic vibrational peaks for the carbamate group. nih.gov

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Representative Carbamate Note: This data is for the carbamate pesticide carbaryl (B1668338) and serves as an example of the methodology's accuracy. nih.gov

Experimental Raman (cm⁻¹) Calculated Raman (cm⁻¹) Assignment
1716 1716 C=O stretching
1162 1162 C-O-C stretching
1014 1014 C-N stretching
874 874 N-H out-of-plane bending

Similarly, ab initio calculations of NMR chemical shifts are a well-established technique. researchgate.net The calculation of chemical shielding tensors allows for the prediction of chemical shifts, which are highly sensitive to the local electronic environment of each nucleus. researchgate.net For a chiral molecule like this compound, comparing calculated and experimental NMR spectra can be invaluable for confirming its three-dimensional structure and conformational preferences in solution. nih.gov This combined experimental and computational approach has proven powerful for elucidating the conformational landscapes of complex organic molecules. nih.gov

Emerging Research Areas and Future Directions in S Methyl 1 Aminopropan 2 Ylcarbamate Chemistry

Bioorganic Chemistry Applications: Enzyme Mechanism Studies and Probes

The structural resemblance of aminocarbamates to peptide bonds makes them intriguing candidates for applications in bioorganic chemistry, particularly as enzyme inhibitors or probes for mechanistic studies. Carbamates are generally more stable to hydrolysis than esters and can act as mimics of transition states in enzymatic reactions.

Research into synthetic amino acid derivatives has demonstrated their potential as inhibitors of digestive enzymes. For instance, certain derivatives have shown inhibitory activity against pancreatic α-amylase and lipase, suggesting their utility in managing metabolic disorders. nih.gov The inhibitory mechanism often involves competitive or mixed inhibition, where the compound binds to the active site of the enzyme. nih.gov While specific studies on (S)-methyl 1-aminopropan-2-ylcarbamate as an enzyme probe are not extensively documented, its structure suggests potential as a scaffold for designing inhibitors for enzymes that process small amino acid-like substrates. For example, glutamate (B1630785) racemase, an enzyme crucial for bacterial cell wall biosynthesis, is a target for novel antibacterial agents, and understanding ligand binding is key to developing potent inhibitors. nih.gov The development of inhibitors for such enzymes often relies on creating substrate analogues that can probe the active site.

Future research could focus on synthesizing derivatives of this compound to target specific enzymes. By modifying the molecule, it could be tailored to fit the active sites of proteases, amidases, or other enzymes that recognize small chiral molecules, thereby serving as a tool to elucidate enzyme mechanisms or as a lead compound in drug discovery.

Development of Novel Catalytic Systems based on Aminocarbamate Scaffolds

The aminocarbamate functional group can act as a versatile ligand for metal catalysts, and its inherent chirality makes it a valuable component in asymmetric catalysis. The nitrogen and oxygen atoms of the carbamate (B1207046) can coordinate to a metal center, creating a stable chiral environment that can influence the stereochemical outcome of a reaction.

One emerging area is the use of metal-organic frameworks (MOFs) incorporating chiral aminocarbamate functionalities. These materials can serve as heterogeneous catalysts with well-defined active sites. For example, chiral MOFs have been designed for enantioselective separations and catalysis. nih.gov

The development of catalysts based on aminocarbamate scaffolds is a promising avenue for creating novel, highly selective catalytic systems. Research in this area could lead to new catalysts for a variety of organic transformations, including hydrogenations, C-C bond-forming reactions, and oxidations, with potential applications in the synthesis of pharmaceuticals and fine chemicals.

Sustainable and Atom-Economical Synthesis of Derivatives

The principles of green chemistry, particularly atom economy, are driving innovation in the synthesis of organic molecules. wikipedia.orgjocpr.com Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. wikipedia.org Traditional methods for carbamate synthesis often involve hazardous reagents like phosgene (B1210022) or isocyanates, which have poor atom economy. researchgate.net

Recent research has focused on developing more sustainable and atom-economical routes to carbamates and their derivatives. These methods often utilize benign starting materials and aim to minimize waste.

Key Sustainable Synthetic Strategies:

From Carbon Dioxide: The use of carbon dioxide (CO2) as a C1 source is a highly attractive, green approach to carbamate synthesis. researchgate.netrsc.org This method avoids toxic reagents and utilizes a renewable feedstock. Various catalytic systems are being explored to facilitate the reaction of amines, alcohols, and CO2 to form carbamates. rsc.orgacs.org

From Urea and Derivatives: Urea can serve as a non-toxic and readily available carbonyl source for carbamate synthesis. researchgate.net

One-Pot Syntheses: Methodologies that combine multiple synthetic steps into a single operation, such as the direct transformation of Boc-protected amines into other carbamates, ureas, and thiocarbamates, enhance efficiency and reduce waste. rsc.org

Comparison of Synthetic Methods for Carbamates
MethodStarting MaterialsKey AdvantagesChallenges
Phosgene-basedAmine, Alcohol, PhosgeneWell-established, versatileHighly toxic reagent, poor atom economy
Isocyanate-basedAmine, IsocyanateGenerally high yieldingIsocyanates can be hazardous
CO2-basedAmine, Alcohol, CO2Green, sustainable, renewable C1 source researchgate.netrsc.orgRequires efficient catalysts, can require high pressure rsc.org
Urea-basedAmine, Alcohol, UreaNon-toxic carbonyl source researchgate.netMay require specific catalysts and conditions
From Boc-aminesBoc-protected amine, Alcohol/Thiol/AmineAvoids hazardous reagents, efficient rsc.orgRequires pre-formation of Boc-amine

Future research will likely focus on refining these sustainable methods, developing more efficient and recyclable catalysts, and expanding the substrate scope to produce a wider range of this compound derivatives.

Applications in Chemical Sensors and Recognition Systems

Chiral recognition is a critical process in many biological and chemical systems. nih.gov The development of synthetic receptors and sensors for the enantioselective detection of chiral molecules is an active area of research. Given that this compound is a chiral amine, it and its derivatives are relevant to the development of such systems.

Fluorescent sensors, for example, can be designed to interact selectively with one enantiomer of a chiral analyte, resulting in a change in fluorescence intensity. These sensors often employ a chiral selector that forms a diastereomeric complex with the analyte. Resorcinarene (B1253557) macrocycles have been investigated for their ability to discriminate between amino acid enantiomers. nih.gov Similarly, glucose-based receptors have shown promise in the chiral recognition of amino acid esters. nih.govrsc.org

The primary amine group in this compound can be used to form imines with aldehyde-containing fluorescent probes, leading to a chiroptical response. This principle has been used to develop methods for the rapid analysis of chiral amines.

Techniques for Chiral Amine Recognition
TechniquePrincipleAdvantagesExample Application
Fluorescence SpectroscopyFormation of diastereomeric complexes with a chiral fluorescent probe leads to changes in fluorescence. nih.govHigh sensitivityDiscrimination of amino acid enantiomers using a resorcinarene macrocycle. nih.gov
Circular Dichroism (CD) SpectroscopyImine formation with a chiral probe generates a CD-active species.Provides information on absolute configuration.Enantiopurity analysis of chiral amines.
Enzyme-based SensorsEnzymatic reaction with one enantiomer produces a detectable signal. rsc.orgHigh specificity and selectivity.Quantification of L-amino acids using amino acid oxidase in a MOF. rsc.org

The development of new sensor systems will likely involve the design of novel chiral selectors that can bind with high affinity and selectivity to aminocarbamates like this compound.

Advances in Process Chemistry and Industrial Synthesis Methodologies

The industrial production of chiral molecules requires robust, scalable, and cost-effective synthetic routes. For this compound, which is a key intermediate in the synthesis of pharmaceuticals like Encorafenib, process chemistry plays a vital role in optimizing its manufacturing. tdcommons.org

A disclosed industrial synthesis of this compound hydrochloride starts from (S)-alaninol. tdcommons.org This multi-step process involves the protection of the amino group as a methyl carbamate, activation of the hydroxyl group, and subsequent conversion to the primary amine.

A Representative Industrial Synthesis Pathway: tdcommons.org

(S)-Alaninol to (S)-methyl (1-hydroxypropan-2-yl)carbamate: The amino group of (S)-alaninol is reacted with methyl chloroformate in the presence of a base.

Hydroxyl Group Activation: The resulting alcohol is then reacted with methanesulfonyl chloride to form a mesylate, which is a good leaving group.

Azide (B81097) Formation: The mesylate is displaced with sodium azide.

Reduction to Amine: The azide is then reduced to the primary amine. This step is not explicitly detailed in the provided abstract but is a standard transformation.

Formation of the Hydrochloride Salt: The final product is isolated as the hydrochloride salt. tdcommons.org

Key Steps in an Industrial Synthesis of this compound hydrochloride tdcommons.org
StepStarting MaterialReagentsProduct
1(S)-AlaninolMethyl chloroformate, Base(S)-methyl (1-hydroxypropan-2-yl)carbamate
2(S)-methyl (1-hydroxypropan-2-yl)carbamateMethanesulfonyl chloride, Base(S)-2-((methoxycarbonyl)amino)propyl methanesulfonate
3(S)-2-((methoxycarbonyl)amino)propyl methanesulfonateSodium azide(S)-methyl (1-azidopropan-2-yl)carbamate
4(S)-methyl (1-azidopropan-2-yl)carbamateReducing agent (e.g., H2/Pd, PPh3/H2O)This compound
5This compoundHClThis compound hydrochloride

Future advances in this area will focus on improving the efficiency and sustainability of this process. This could involve the use of biocatalysis, where enzymes are used to perform one or more of the synthetic steps with high stereoselectivity, potentially reducing the number of steps and the use of hazardous reagents. nih.gov For example, transaminases are being extensively engineered for the synthesis of chiral amines. nih.govacs.org Additionally, the implementation of flow chemistry could offer advantages in terms of safety, scalability, and control over reaction conditions. vapourtec.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-methyl 1-aminopropan-2-ylcarbamate, and how can reaction conditions be optimized for yield and enantiomeric purity?

  • Methodological Answer :

  • Begin with chiral starting materials (e.g., (S)-1-aminopropan-2-ol) to ensure stereochemical fidelity. Use carbamate-forming agents like methyl chloroformate under inert conditions.
  • Optimize reaction parameters (temperature, solvent polarity, and catalyst loading) via a factorial design. For example, test temperatures between 0–25°C and solvent systems like THF or DCM.
  • Monitor enantiomeric purity using chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Include retention times and optical rotation values in characterization data .
  • Data Table :
Catalyst (mol%)SolventTemp (°C)Yield (%)ee (%)
5 (DMAP)THF07298
10 (Et₃N)DCM258599

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the carbamate linkage (δ ~155 ppm in 13C for carbonyl) and stereochemistry via coupling constants (e.g., J-values for adjacent protons).
  • IR Spectroscopy : Identify N-H stretches (~3350 cm⁻¹) and carbonyl stretches (~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Compare exact mass (e.g., [M+H]+ = 133.0972) with theoretical values to confirm molecular formula .
  • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and validate against a reference standard.

Q. How should researchers assess the compound's stability under various storage conditions (e.g., temperature, pH)?

  • Methodological Answer :

  • Design accelerated stability studies: Store samples at -20°C, 4°C, and 25°C under controlled humidity (e.g., 60% RH).
  • Assess degradation via HPLC at intervals (0, 1, 3, 6 months). Monitor hydrolysis by quantifying free amine formation.
  • For pH stability, prepare buffers (pH 2–9) and incubate samples at 37°C for 24–72 hours. Use LC-MS to identify degradation products .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activity data for this compound across different studies?

  • Methodological Answer :

  • Conduct a meta-analysis of existing data, focusing on variables like assay type (e.g., in vitro vs. in vivo), cell lines, and dosage.
  • Apply mediation analysis to identify confounding factors (e.g., enantiomeric impurities, solvent effects). Use structural equation modeling (SEM) to test hypotheses about mechanism-driven contradictions .
  • Example Workflow :

Replicate conflicting studies under standardized conditions.

Compare batch-specific purity data (e.g., HPLC traces from ).

Isolate variables (e.g., incubation time, temperature) to identify critical experimental parameters.

Q. How can computational modeling predict the stereochemical interactions of this carbamate in enzyme binding studies?

  • Methodological Answer :

  • Use molecular docking software (e.g., AutoDock Vina) to simulate interactions between the (S)-enantiomer and target enzymes (e.g., serine hydrolases).
  • Parameterize force fields to account for hydrogen bonding (carbamate NH/O) and steric effects. Validate models with experimental IC₅₀ data.
  • Compare enantiomer binding energies (ΔG) to explain selectivity. For example:
EnantiomerΔG (kcal/mol)Binding Site Residues
(S)-8.2Ser195, His57
(R)-5.7Gly193, Asp194

Q. What experimental designs effectively isolate the pharmacological effects of the (S)-enantiomer from racemic mixtures?

  • Methodological Answer :

  • Chiral Resolution : Use preparative HPLC with cellulose-based columns to separate enantiomers. Validate purity via circular dichroism (CD) spectroscopy.
  • In Vivo Studies : Administer pure (S)-enantiomer and racemate to matched animal cohorts. Compare pharmacokinetic profiles (AUC, Cmax) and metabolite formation via LC-MS/MS .
  • Statistical Design : Apply a crossover study design to minimize inter-subject variability. Use ANOVA to test enantiomer-specific effects (p < 0.05).

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(S)-methyl 1-aminopropan-2-ylcarbamate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.